molecular formula C16H16N2OS B7583290 (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone

(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone

Cat. No. B7583290
M. Wt: 284.4 g/mol
InChI Key: VJPDIQIQANQEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone, also known as DBM, is a small molecule compound that has been shown to have potential applications in scientific research. DBM is a synthetic derivative of benzothiazine and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. In

Mechanism of Action

The exact mechanism of action of (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone has been found to inhibit the activation of the NF-κB pathway, which is involved in cell proliferation and survival. (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone has also been shown to inhibit the expression of genes involved in cancer cell proliferation and survival. In neurodegenerative diseases, (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone has been found to protect neurons from oxidative stress and inflammation, potentially through its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone has been found to have a range of biochemical and physiological effects. In cancer cells, (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone has been found to inhibit cell proliferation, induce apoptosis, and inhibit the expression of genes involved in cancer cell survival. In neurodegenerative diseases, (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone has been found to protect neurons from oxidative stress and inflammation, potentially through its antioxidant and anti-inflammatory effects. Additionally, (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone in lab experiments is its potential to have multiple biological effects, making it useful in a range of research areas. Additionally, (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. However, one limitation of using (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone. One area of research could be to further explore its potential applications in cancer research, including its ability to inhibit cancer cell proliferation and induce apoptosis. Additionally, research could be done to further understand its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Finally, research could be done to better understand its anti-inflammatory effects and potential applications in the treatment of inflammatory diseases such as arthritis.

Synthesis Methods

(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone is synthesized through a multi-step process, starting with the reaction of 2-aminopyridine with 2-chloroacetyl chloride to form 2-(pyridin-2-yl)acetamide. The resulting compound is then reacted with sodium hydride and carbon disulfide to form 2-(pyridin-2-yl)thioacetamide. This compound is then reacted with methyl iodide to form 2-(pyridin-2-yl)thioacetic acid methyl ester. Finally, the methyl ester is reacted with 2-amino-6-methylbenzothiazole to form (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone.

Scientific Research Applications

(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone has been shown to have potential applications in a range of scientific research areas, including cancer, neurodegenerative diseases, and inflammation. In cancer research, (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(2,2-dimethyl-3H-1,4-benzothiazin-4-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-16(2)11-18(13-5-3-4-6-14(13)20-16)15(19)12-7-9-17-10-8-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPDIQIQANQEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2=CC=CC=C2S1)C(=O)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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